6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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Overview
Description
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is an organic compound characterized by the presence of a chloro group attached to a cyclohexyl group and a pyrrolo-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1
Starting Materials: : Cyclohexylamine and 6-chloropyridine-2-carbaldehyde.
Reaction Conditions: : The reaction is typically carried out in the presence of a reducing agent like sodium borohydride and solvents such as methanol or ethanol, under reflux conditions.
Route 2
Starting Materials: : 6-Chloropyridine and cyclohexanone.
Reaction Conditions: : This method involves the use of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods:
The production on an industrial scale usually employs efficient catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and continuous synthesis might be used to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation to form the corresponding oxides, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Can be reduced to various derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The chloro group allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, amines, thiols.
Major Products:
Oxidation Products: : Oxidized pyrrolo-pyridine derivatives.
Reduction Products: : Reduced cyclohexyl derivatives.
Substitution Products: : Substituted pyrrolo-pyridine compounds.
Scientific Research Applications
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has diverse applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecular structures.
Biology: : Investigated for its potential as a ligand in binding studies with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: : It targets specific enzymes and receptors in biological systems, influencing various biochemical pathways. The exact mechanism involves interaction with cellular targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one stands out due to its unique chemical structure and properties. Similar compounds include:
6-Chloro-1-cyclohexyl-1H-indole: : Another chloro-substituted compound with potential biological activity.
1-Cyclohexyl-1H-pyrrolo[2,3-B]pyridine: : Lacks the chloro substitution, resulting in different reactivity and applications.
Properties
IUPAC Name |
6-chloro-1-cyclohexyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-7-6-9-8-12(17)16(13(9)15-11)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYOIIORVYTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC3=C2N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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